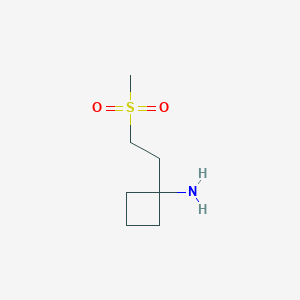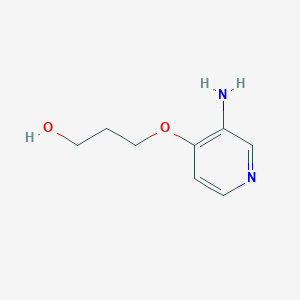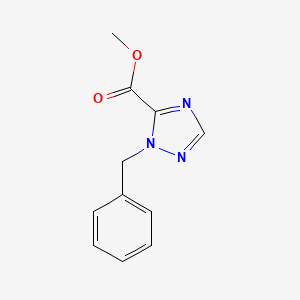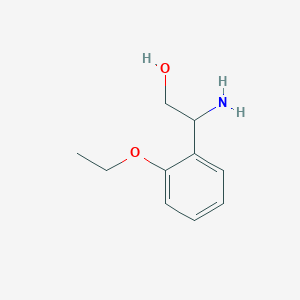
2-Bromo-1-(3-nitrophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-nitrophenyl)ethanol is an organic compound that features a bromine atom, a nitro group, and a hydroxyl group attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-nitrophenyl)ethanol typically involves the bromination of 3-nitroacetophenone followed by reduction. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator . The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and nitro compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(3-nitrophenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 2-Bromo-1-(3-nitrophenyl)ethanone.
Reduction: 2-Bromo-1-(3-aminophenyl)ethanol.
Substitution: 1-(3-Nitrophenyl)ethanol.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3-nitrophenyl)ethanol involves its reactivity due to the presence of the bromine and nitro groups. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group, which can further react with various electrophiles. The hydroxyl group can be oxidized to form a carbonyl group, which can participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(4-nitrophenyl)ethanol
- 2-Bromo-1-(2-nitrophenyl)ethanol
- 2-Chloro-1-(3-nitrophenyl)ethanol
Uniqueness
2-Bromo-1-(3-nitrophenyl)ethanol is unique due to the specific positioning of the nitro group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom also makes it a versatile intermediate for further chemical modifications.
Propiedades
Fórmula molecular |
C8H8BrNO3 |
|---|---|
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
2-bromo-1-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8BrNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5H2 |
Clave InChI |
GGHMLSGJPIBJRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)








![5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)

